molecular formula C22H28N2O3 B2721592 4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide CAS No. 773150-97-3

4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide

Cat. No.: B2721592
CAS No.: 773150-97-3
M. Wt: 368.477
InChI Key: AVYHUDDOQMXIPI-UHFFFAOYSA-N
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Description

4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenoxy group, a piperidylphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the Piperidylphenyl Intermediate: This step involves the reaction of 4-piperidylphenyl with an appropriate halogenated compound to form the piperidylphenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the methoxyphenoxy intermediate with the piperidylphenyl intermediate in the presence of a suitable coupling agent to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced forms, and substitution may yield substituted derivatives.

Scientific Research Applications

4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to its interaction with biological molecules and pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other butanamides with different substituents on the phenyl and piperidyl groups. Examples include:

  • 4-(2-hydroxyphenoxy)-N-(4-piperidylphenyl)butanamide
  • 4-(2-chlorophenoxy)-N-(4-piperidylphenyl)butanamide

Uniqueness

4-(2-methoxyphenoxy)-N-[4-(piperidin-1-yl)phenyl]butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(4-piperidin-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-8-3-4-9-21(20)27-17-7-10-22(25)23-18-11-13-19(14-12-18)24-15-5-2-6-16-24/h3-4,8-9,11-14H,2,5-7,10,15-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHUDDOQMXIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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